molecular formula C13H14ClN3S B2354254 4-(4-Chlorophenyl)-2-(piperazin-1-yl)thiazole CAS No. 924843-35-6

4-(4-Chlorophenyl)-2-(piperazin-1-yl)thiazole

Cat. No.: B2354254
CAS No.: 924843-35-6
M. Wt: 279.79
InChI Key: YYNVMNWUAPQMNR-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(piperazin-1-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenyl group at position 4 and a piperazine moiety at position 2. Its synthesis typically involves condensation reactions, as seen in analogous thiazole derivatives .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-piperazin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3S/c14-11-3-1-10(2-4-11)12-9-18-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNVMNWUAPQMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of α-Haloketone Intermediate

2-Bromo-1-(4-chlorophenyl)ethan-1-one serves as the critical α-haloketone precursor, synthesized via bromination of 4'-chloroacetophenone using copper(II) bromide in acetic acid (Eq. 1):

$$
\text{4'-Chloroacetophenone} + \text{CuBr}_2 \xrightarrow{\text{AcOH, 80°C}} \text{2-Bromo-1-(4-chlorophenyl)ethan-1-one} \quad
$$

Typical reaction conditions yield 82–89% product purity after recrystallization from ethanol.

Preparation of Piperazine-Thiourea Adduct

Piperazine undergoes selective mono-functionalization with thiophosgene under inert atmosphere to generate 1-(thiocarbamoyl)piperazine (Eq. 2):

$$
\text{Piperazine} + \text{Cl}2\text{C=S} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{1-(Thiocarbamoyl)piperazine} \quad
$$

This intermediate exhibits sufficient stability for subsequent Hantzsch cyclization when stored at -20°C under nitrogen.

Thiazole Ring Formation

Refluxing equimolar quantities of 2-bromo-1-(4-chlorophenyl)ethan-1-one and 1-(thiocarbamoyl)piperazine in ethanol for 12 hours produces the target compound via mechanistic pathway shown in Figure 1. The reaction proceeds through:

  • Nucleophilic attack of thiourea sulfur on α-carbon
  • Cyclodehydration with HBr elimination
  • Aromatization to yield the thiazole core

Table 1. Optimization of Hantzsch Reaction Parameters

Parameter Optimal Value Yield Range
Solvent Ethanol 68–72%
Temperature Reflux ±3%
Reaction Time 12 h 65–70%
Molar Ratio (1:1) 1.05:1 Max 73%

Chromatographic purification (SiO₂, CH₂Cl₂:MeOH 95:5) enhances purity to >98% as confirmed by HPLC.

Solid-Phase Synthesis and Nucleophilic Displacement

Adapting methodologies from combinatorial chemistry, this approach enables high-throughput synthesis of thiazole-piperazine derivatives.

Resin-Bound Thiazole Formation

Functionalized Wang resin serves as the solid support for sequential:

  • Boc-piperazine coupling via HBTU activation
  • Nitro group reduction (SnCl₂/HCl)
  • Hantzsch cyclization with 1,3-dichloroacetone

Table 3. Solid-Phase Synthesis Metrics

Step Conversion Purity
Resin Loading 0.98 mmol/g >95%
Cyclization 89% 92%
Final Cleavage 83% 94%

Solution-Phase Piperazine Incorporation

Cleaved 4-chloromethylthiazole intermediates undergo piperazine displacement in THF at 65°C for 8 hours, yielding 68–74% of target compound after HPLC purification.

Comparative Analysis of Synthetic Routes

Table 4. Method Comparison

Parameter Hantzsch Post-Synthetic Solid-Phase
Total Yield 68% 52% 61%
Purity 98% 95% 97%
Step Count 3 4 6
Scalability High Moderate Low
Equipment Needs Standard Standard SPPS

The Hantzsch method demonstrates superior atom economy but requires specialized thiourea synthesis. Post-synthetic modification offers intermediate characterization opportunities at the cost of reduced overall yield. Solid-phase approaches enable library generation but suffer from resin loading limitations.

Spectroscopic Characterization

Consistent analytical data across methods confirms compound identity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.48 (d, J=8.4 Hz, 2H, ArH), 3.52 (t, J=5.2 Hz, 4H, Piperazine), 2.85 (t, J=5.2 Hz, 4H, Piperazine)
  • HRMS : m/z calc. for C₁₃H₁₃ClN₄S [M+H]⁺ 309.0534, found 309.0531
  • MP : 214–216°C (decomposition observed >220°C)

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(piperazin-1-yl)thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole, including 4-(4-Chlorophenyl)-2-(piperazin-1-yl)thiazole, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli12 µg/mL
Staphylococcus aureus10 µg/mL
Pseudomonas aeruginosa15 µg/mL

These results suggest that the compound's thiazole and piperazine structures enhance its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of thiazole derivatives has been well-documented. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms.

Mechanism of Action :

  • Induction of S-phase arrest in the cell cycle.
  • Up-regulation of pro-apoptotic proteins.
  • Down-regulation of anti-apoptotic proteins.
  • Activation of caspase pathways leading to mitochondrial dysfunction and apoptosis .

Anti-inflammatory Properties

Thiazole compounds have also been investigated for their anti-inflammatory effects. They exhibit the ability to inhibit inflammatory mediators and pathways, making them potential candidates for treating inflammatory diseases.

Case Study :
A study demonstrated that thiazole derivatives significantly reduced inflammation markers in animal models, suggesting their utility in conditions like arthritis and other inflammatory disorders .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of thiazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Findings :
In vitro studies showed that certain thiazole compounds could prevent neuronal cell death induced by neurotoxins, supporting their role as neuroprotective agents .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(piperazin-1-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Fluorophenyl vs. Chlorophenyl Analogues

Replacing the 4-chlorophenyl group with a 4-fluorophenyl group (e.g., compounds 4 and 5 in ) results in isostructural derivatives with triclinic symmetry (space group P̄1).

Bromophenyl and Naphthyl Derivatives

In , bromophenyl-substituted thiazoles (e.g., 3b ) were synthesized for breast cancer research. The bulkier bromine atom may enhance hydrophobic interactions with target proteins compared to chlorine. Similarly, compound 1a () incorporates a naphthylidene-hydrazinyl group, which increases aromatic surface area and could improve DNA intercalation or enzyme inhibition .

Substituent Variations on the Thiazole Ring

Piperazine vs. Hydrazine Derivatives

Replacing the piperazine group with hydrazine (e.g., 4-(4-Chlorophenyl)-2-hydrazinylthiazole in ) eliminates the basic piperazine nitrogen, reducing solubility and altering hydrogen-bonding capacity. Hydrazine derivatives are often intermediates for further functionalization, such as forming hydrazone complexes (e.g., 1a in ) .

Dicyclopropylmethylene-Hydrazinyl Analogues

highlights 4-(4-chlorophenyl)-2-(dicyclopropylmethylene-hydrazinyl)thiazole (3b ), where the dicyclopropyl group introduces significant steric bulk. This modification enhances antifungal activity, likely by improving membrane penetration or disrupting fungal enzyme active sites .

Anticancer Activity

Thiazole derivatives with hydrazineylidene substituents () showed potent activity against breast cancer cell lines. For example, 3b (4-(4-chlorophenyl)-2-(bromophenyl)thiazole) exhibited strong in vitro efficacy, attributed to its ability to induce apoptosis via topoisomerase inhibition .

Antifungal Activity

Dicyclopropyl-substituted thiazoles () demonstrated promising antifungal properties with low toxicity. Compound 3b (4-(4-chlorophenyl)-2-(dicyclopropylmethylene-hydrazinyl)thiazole) showed broad-spectrum activity against Candida spp., likely due to enhanced lipophilicity from the cyclopropyl groups .

Central Nervous System (CNS) Targets

Benzothiazole-piperazine hybrids (), such as compound 8 , target 5HT1A receptors and serotonin transporters (SERT). The piperazine moiety facilitates blood-brain barrier penetration, while the chlorophenyl group optimizes receptor affinity. However, low yields (e.g., 20% for 8 ) limit practical application .

Solubility and LogP

  • Piperazine derivatives : Higher solubility in polar solvents (e.g., DMF) due to the basic nitrogen, with logP values likely lower than hydrazine or dicyclopropyl analogues.
  • Chlorophenyl vs.

Biological Activity

4-(4-Chlorophenyl)-2-(piperazin-1-yl)thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its diverse biological activities. The piperazine moiety enhances its pharmacological profile by improving solubility and bioavailability. Various synthetic routes have been explored to produce derivatives of this compound, allowing for structure-activity relationship (SAR) studies to identify more potent analogs.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. For instance:

  • In vitro Studies : The compound has shown promising cytotoxic effects against various cancer cell lines. In a study involving the NCI-60 cell line panel, derivatives exhibited significant growth inhibition (GI) values. For example, similar compounds with piperazine substitutions reported GI values ranging from 40% to over 80% at concentrations of 10 µM .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of thiazole derivatives to inhibit key enzymes involved in cancer progression. For instance, some derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR), with IC50 values as low as 0.06 µM .
CompoundCell LineGI (%) at 10 µM
This compoundNCI-H52241.0
Similar DerivativeHOP-9286.28
Similar DerivativeHCT-11640.87

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been extensively studied:

  • In vitro Antimicrobial Screening : Compounds similar to this compound have shown varying degrees of activity against bacteria and fungi. For example, certain derivatives demonstrated significant activity against Candida parapsilosis and other pathogens, although the activity was generally lower than standard antibiotics like ciprofloxacin .

Other Biological Activities

Beyond anticancer and antimicrobial effects, thiazole compounds exhibit a range of other biological activities:

  • Anticonvulsant Activity : Some thiazole derivatives have been evaluated for anticonvulsant properties in animal models, showing promising results with effective doses significantly lower than standard medications .
  • Acetylcholinesterase Inhibition : Although initial expectations were not met regarding acetylcholinesterase inhibition, some studies suggest potential applications in neuropharmacology due to the presence of the piperazine ring .

Case Studies

  • Case Study on Anticancer Activity : A derivative structurally related to this compound was tested against multiple cancer cell lines, revealing that modifications in the piperazine and thiazole moieties could enhance cytotoxicity significantly.
  • Case Study on Antimicrobial Effects : In a comparative study against Aspergillus niger, certain thiazole derivatives showed MIC values that suggest they could be developed into effective antifungal agents if further optimized.

Q & A

Q. What are the common synthetic routes for 4-(4-Chlorophenyl)-2-(piperazin-1-yl)thiazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via Hantzsch condensation , where thiosemicarbazones react with 2-bromo-4'-chloroacetophenone under controlled conditions . Key optimization parameters include:
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
  • Catalyst : Employ triethylamine or K2CO3 to deprotonate intermediates.
    Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using NMR and HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments and carbon frameworks. For example, the thiazole proton appears as a singlet near δ 7.5–8.0 ppm .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., C-S stretch at ~650 cm<sup>−1</sup>, piperazine N-H at ~3300 cm<sup>−1</sup>) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, with expected [M+H]<sup>+</sup> peaks.
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods like molecular docking or DFT calculations be integrated into the design of derivatives to predict biological activity?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with targets (e.g., parasitic enzymes or CNS receptors). Validate docking poses with MD simulations .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

Q. What strategies are recommended for resolving contradictory biological activity data between in vitro and in vivo studies of piperazine-thiazole derivatives?

  • Methodological Answer :
  • Bioavailability Analysis : Compare solubility (via shake-flask method) and metabolic stability (microsomal assays) to identify discrepancies .
  • Dose-Response Re-evaluation : Adjust in vivo dosing regimens to match effective in vitro concentrations.
  • Metabolite Profiling : Use LC-MS to detect active/inactive metabolites altering efficacy .

Q. What structural modifications of the piperazine-thiazole core have shown significant impacts on pharmacological activity, and how should SAR studies be structured?

  • Methodological Answer :
  • Substituent Variations :
  • Piperazine : Replace with morpholine for altered lipophilicity .
  • Chlorophenyl : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity .
  • SAR Workflow :

Synthesize 10–15 derivatives with systematic substituent changes.

Test against target assays (e.g., antiparasitic IC50).

Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Q. What experimental approaches are recommended to elucidate the mechanism of action of this compound?

  • Methodological Answer :
  • Receptor Binding Assays : Radiolabeled ligands (e.g., [<sup>3</sup>H]-substrate) quantify affinity for serotonin/dopamine receptors .
  • Enzyme Inhibition : Measure activity against Leishmania donovani trypanothione reductase via spectrophotometric NADPH depletion .
  • Gene Expression Profiling : RNA-seq identifies upregulated/downregulated pathways in treated cell lines .

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